(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide, commonly known as THIQ, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. THIQ is a potent and selective agonist of the dopamine D4 receptor, which plays a crucial role in the regulation of mood, motivation, and cognition.
Scientific Research Applications
Polymerizable Protein Monomers for Hydrogel Formation
A novel method was developed for producing protein polymer conjugates aimed at forming protein-acrylamide hydrogels. This involves incorporating alkenes onto the N-terminus of expressed proteins to create polymerizable protein monomers. These monomers facilitate the copolymerization with acrylamide, allowing for the immobilization of proteins within polyacrylamide hydrogels while retaining their biological activity. Such developments have broad implications in biotechnology and medical research, especially in creating bioactive matrices for cell culture and tissue engineering (Xiao & Tolbert, 2009).
Stable Isotope Dilution Analysis for Acrylamide Quantitation
In food science, a stable isotope dilution analysis based on LC/MS was developed for quantitating acrylamide, using 2-mercaptobenzoic acid for derivatization. This method offers a sensitive and selective approach to measuring acrylamide levels in food samples, important for assessing food safety and quality (Jezussek & Schieberle, 2003).
Color Indicator for Supramolecular Polymer Chemistry
Research into N-(Isopropyl)acrylamide copolymers incorporating phenolphthalein demonstrated the development of thermo- and pH-sensitive materials. These copolymers, capable of complexation with β-cyclodextrins, showcase the potential for creating stimuli-responsive materials with applications ranging from smart textiles to sensors and drug delivery systems (Fleischmann & Ritter, 2013).
Heterocyclic Synthesis with Thiophenylhydrazonoacetates
The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through the coupling of specific carboxamides demonstrates a method for generating various heterocyclic compounds. This research highlights the versatility of acrylamide derivatives in synthesizing pharmacologically relevant structures, contributing to medicinal chemistry and drug design (Mohareb et al., 2004).
Modulating Carbene Reactivity
Investigations into amino-acrylamido carbenes reveal insights into modulating carbene reactivity through the incorporation of an α,β-unsaturated carbonyl moiety. This research is significant for organometallic chemistry and catalyst design, offering pathways to develop more efficient and selective catalytic systems (Mushinski et al., 2012).
Properties
IUPAC Name |
(E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-19-10)15-14-11-5-1-2-6-12(11)16-18-14/h3-4,7-9H,1-2,5-6H2,(H,15,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMJWCZYOJOIZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NOC(=C2C1)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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